2-Isocyanato-3-methylfuran

Descripción general

Descripción

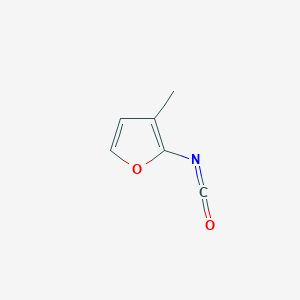

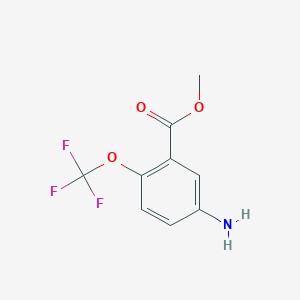

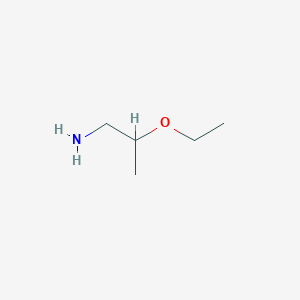

2-Isocyanato-3-methylfuran is a chemical compound that belongs to the family of isocyanates . It has an empirical formula of C6H5NO2 and a molecular weight of 123.11 . The SMILES string for this compound is Cc1ccoc1N=C=O .

Molecular Structure Analysis

The InChI code for 2-Isocyanato-3-methylfuran is 1S/C6H5NO2/c1-5-2-3-9-6(5)7-4-8/h2-3H,1H3 . The InChI key is OMYDOMPNLAYEPL-UHFFFAOYSA-N .It has a storage temperature of -10°C . The compound is shipped with an ice pack to maintain its stability .

Aplicaciones Científicas De Investigación

Polymer Chemistry and Biochemistry

Isocyanates, including 2-Isocyanato-3-methylfuran derivatives, are crucial in the polyurethane industry. Their reactivity allows for the exploration of protein structure and the development of polyurethane-based materials. Isocyanates have shown broad reactivity, including reversible interaction with enzymes and slower hydrolysis rates compared to their aryl counterparts, which is significant for polymer and material science applications (Brown et al., 1987).

Organic Synthesis and Medicinal Chemistry

2-Methyltetrahydrofuran (2-MeTHF), derived from furfural (a related furan compound), is an environmentally friendly solvent that supports organometallics and organocatalysis, indicating its potential in synthesizing complex organic molecules and pharmaceuticals (Pace et al., 2012). Moreover, 2-Isocyanato-3-methylfuran and its derivatives are explored for synthesizing heterocyclic compounds, showcasing their versatility in creating pharmacologically active molecules (Kametani et al., 1958).

Environmental and Health Sciences

Isocyanates, including methyl isocyanate, have been investigated for their toxicological impacts, particularly their mutagenic and potentially carcinogenic properties, highlighting the importance of understanding their effects on human health and safety (Andersen et al., 1980). This research is critical for developing safer handling practices and mitigating health risks in industrial settings.

Biotechnology

In biotechnology, the production of pentanol isomers, including 2-methyl-1-butanol, from microbial fermentations shows the utility of furan derivatives in developing biofuels. Metabolic engineering of microorganisms to increase the yield of these biofuels demonstrates the potential of 2-Isocyanato-3-methylfuran derivatives in renewable energy sources (Cann & Liao, 2009).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H226, H302, H312, H315, H319, H332, H334, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P285, P301+P312, P302+P352, P303+P361+P353, P304+P340, P304+P341, P305+P351+P338, P312, P330, P332+P313, P337+P313, P342+P311, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Propiedades

IUPAC Name |

2-isocyanato-3-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c1-5-2-3-9-6(5)7-4-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYDOMPNLAYEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640262 | |

| Record name | 2-Isocyanato-3-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isocyanato-3-methylfuran | |

CAS RN |

921938-67-2 | |

| Record name | 2-Isocyanato-3-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613427.png)

![Benzo[d][1,3]dioxol-5-ylhydrazine hydrochloride](/img/structure/B1613434.png)

![1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-(trichloromethyl)imidazolidine](/img/structure/B1613443.png)